Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester
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Overview
Description
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxycarbonyl group, and the hydroxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where benzoic acid and alcohols are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and the corresponding alcohols (ethanol and methanol) in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Benzoic acid, ethanol, and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Benzoic alcohol derivatives.
Scientific Research Applications
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of plasticizers, resins, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzoic acid and alcohols, which can then participate in metabolic pathways. The ester group can also interact with proteins and enzymes, potentially affecting their function.
Comparison with Similar Compounds
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester can be compared with other similar compounds such as:
Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group instead of an ethoxycarbonyl group, leading to different chemical properties and reactivity.
Benzoic acid, 2-benzoyl-, methyl ester: This compound has a benzoyl group, which significantly alters its chemical behavior and applications.
Benzoic acid, 2-methyl-, methyl ester: This compound has a methyl group, resulting in different physical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of benzoic acid derivatives in various fields.
Properties
CAS No. |
95390-39-9 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-ethoxycarbonyloxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(13)16-9-7-5-4-6-8(9)10(12)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
JCDFKMKOLAKELL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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